molecular formula C8H5BrF2O2 B3034461 2-Bromo-4-(difluoromethyl)benzoic acid CAS No. 1784852-57-8

2-Bromo-4-(difluoromethyl)benzoic acid

Cat. No.: B3034461
CAS No.: 1784852-57-8
M. Wt: 251.02
InChI Key: QZHZQANLSUGSDW-UHFFFAOYSA-N
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Description

2-Bromo-4-(difluoromethyl)benzoic acid is an organic compound with the molecular formula C8H5BrF2O2 and a molecular weight of 251.03 g/mol It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 on the benzene ring are substituted with bromine and difluoromethyl groups, respectively

Mechanism of Action

Target of Action

The primary target of 2-Bromo-4-(difluoromethyl)benzoic acid is involved in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides .

Mode of Action

The compound interacts with its targets through a process known as transmetalation, a key step in the SM coupling reaction . In this process, the organoboron compound (such as this compound) is transferred from boron to palladium . This reaction is generally mild and functional group tolerant, making it widely applicable in various chemical syntheses .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to carbon-carbon bond formation, specifically in the context of the SM coupling reaction . The downstream effects of this reaction include the synthesis of biaryl intermediates, which are important in various areas of chemistry and materials science .

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds via the SM coupling reaction . This can lead to the synthesis of a wide range of organic compounds, including biaryl intermediates .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the SM coupling reaction is typically performed in an organic solvent at elevated temperatures . Additionally, the compound’s stability and reactivity can be affected by factors such as pH, temperature, and the presence of other chemical species .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Bromo-4-(difluoromethyl)benzoic acid typically involves the bromination of 2,4-difluorobenzoic acid. One method involves reacting 2,4-difluorobenzoic acid with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like sulfuric acid . The reaction is carried out at low temperatures (0-5°C) to control the bromination process and prevent over-bromination. After the reaction, the product is purified through recrystallization or distillation to obtain high-purity this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The crude product is typically subjected to further purification steps such as distillation, crystallization, and filtration to meet the required purity standards for various applications .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-(difluoromethyl)benzoic acid is unique due to the presence of both bromine and difluoromethyl groups, which impart distinct chemical properties and reactivity. The difluoromethyl group, in particular, can influence the compound’s lipophilicity, stability, and interactions with other molecules, making it valuable in various applications .

Properties

IUPAC Name

2-bromo-4-(difluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O2/c9-6-3-4(7(10)11)1-2-5(6)8(12)13/h1-3,7H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZHZQANLSUGSDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)F)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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